![molecular formula C12H14F3N5O2 B10892773 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-propyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10892773.png)
3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-propyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is formed through the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile.
Coupling of the Pyrazole and Oxadiazole Rings: The final step involves coupling the pyrazole and oxadiazole rings through a condensation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the oxadiazole ring can produce an amine.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: : In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: : In the industrial sector, this compound can be used in the development of new polymers and materials with enhanced properties such as thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-DIFLUOROMETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-{[5-METHYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-ETHYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole and oxadiazole rings provide multiple sites for interaction with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H14F3N5O2 |
|---|---|
Molecular Weight |
317.27 g/mol |
IUPAC Name |
3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-propyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H14F3N5O2/c1-3-4-16-10(21)11-17-9(19-22-11)6-20-7(2)5-8(18-20)12(13,14)15/h5H,3-4,6H2,1-2H3,(H,16,21) |
InChI Key |
VGIMJYRIGMGJBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NC(=NO1)CN2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10892691.png)
![N-{4-[4-(2-Methoxy-phenyl)-piperazine-1-carbonyl]-phenyl}-acetamide](/img/structure/B10892699.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892702.png)
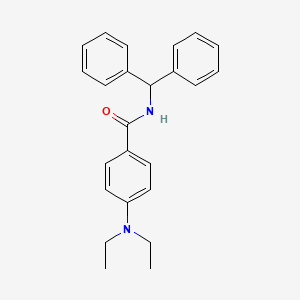
![2-(pyridin-4-yl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10892712.png)
![3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10892714.png)
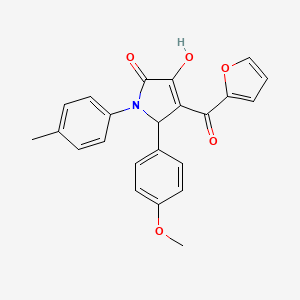
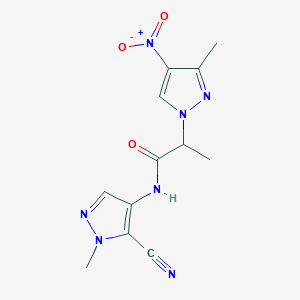
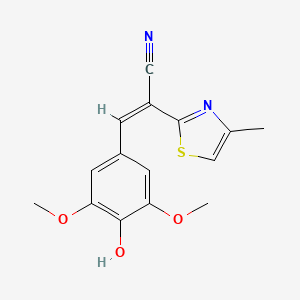
![3-[4-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892726.png)
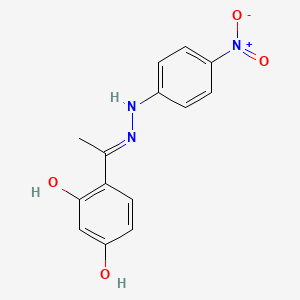
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B10892740.png)
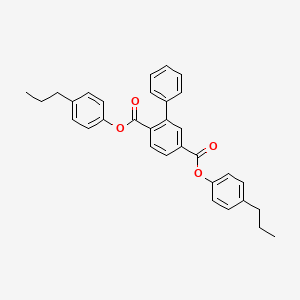
methanone](/img/structure/B10892781.png)
